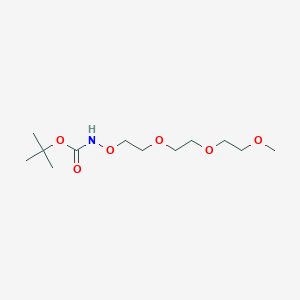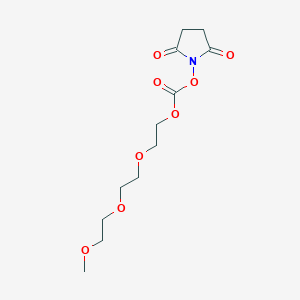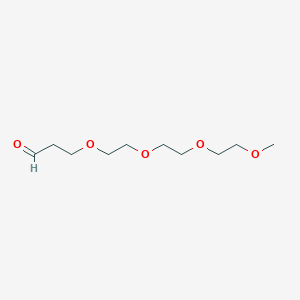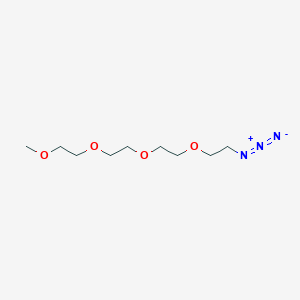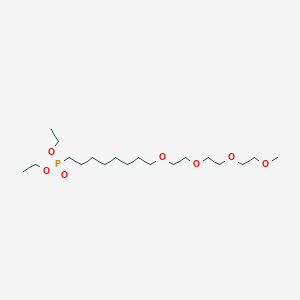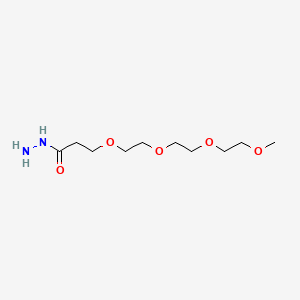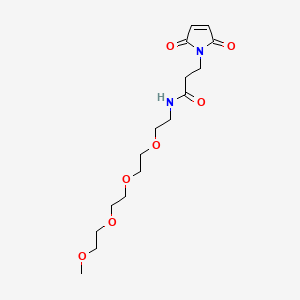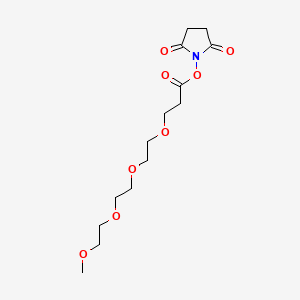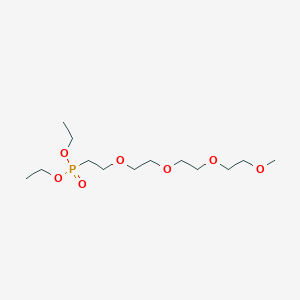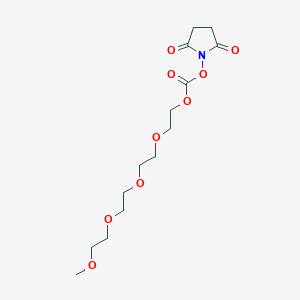
MRS 4062 triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . The chemical name is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt .
Molecular Structure Analysis
The molecular weight of MRS 4062 triethylammonium salt is 1022.09 . The molecular formula is C18H26N3O15P3.4(C2H5)3N .Physical And Chemical Properties Analysis
MRS 4062 triethylammonium salt is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Applications De Recherche Scientifique
Synthesis and Characterization
MRS 4062 triethylammonium salt has been utilized in various synthesis and characterization studies. Rajkumar and Chandramohan (2017) demonstrated the synthesis and crystal growth of triethylammonium-based salts, highlighting their structural, optical, thermal, electrical, and mechanical properties (Rajkumar & Chandramohan, 2017). Similarly, Virag et al. (2006) synthesized stable triethylammonium triazenide salts, contributing to the preparation of alkoxycarbonylvinyltriethylammonium triazenides (Virag, Meden, Kočevar, & Polanc, 2006).
Molecular Structure Studies
The molecular structure of triethylammonium salts has been a focus of several studies. Bednarska-Bolek et al. (2002) explored the structure and phase transitions in chloroantimonate(V) crystals involving triethylammonium salts, providing insights into their structural phase transitions (Bednarska-Bolek, Ciunik, Jakubas, Bator, & Ciapala, 2002).
Chemical Analysis Techniques
Techniques like magnetic resonance spectroscopy (MRS) have been applied in various fields, including myocardial disease and cancer. Hudsmith and Neubauer (2009) discussed the use of MRS in investigating cardiac metabolism, offering insights into cardiac energetics (Hudsmith & Neubauer, 2009). Additionally, Gillies and Morse (2005) highlighted the use of MRS in cancer research, emphasizing its application in analyzing tumor biomarkers (Gillies & Morse, 2005).
Protic Ionic Liquids and Electrochemistry
The role of triethylammonium-based salts in protic ionic liquids and electrochemistry has been significant. Shmukler et al. (2018) explored triethylammonium-based protic ionic liquids with sulfonic acids, examining their phase behavior and electrochemistry (Shmukler, Gruzdev, Kudryakova, Fadeeva, Kolker, & Safonova, 2018).
Biomedical Applications
In the biomedical field, triethylammonium salts have been used in various applications. Manna et al. (2018) synthesized amine-functionalized Fe3O4 nanoparticles using triethylammonium salts, highlighting their potential in biomedical applications like drug delivery and hyperthermia treatment (Manna, Nickel, Wroczynskyj, Yathindranath, Li, Liu, Thliveris, Klonisch, Miller, & van Lierop, 2018).
Solar Energy and Electrochemical Applications
The use of triethylammonium salts in solar energy and electrochemical applications has been researched, with Chen et al. (2007) investigating triethylamine hydroiodide as a supporting electrolyte in dye-sensitized solar cells (Chen, Suryanarayanan, Lee, & Ho, 2007).
Propriétés
Numéro CAS |
1309871-50-8 |
|---|---|
Nom du produit |
MRS 4062 triethylammonium salt |
Formule moléculaire |
C42H86N7O15P3 |
Poids moléculaire |
1022.11 |
Nom IUPAC |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
Clé InChI |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)

